molecular formula C23H20N6O3 B6532181 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 1019098-27-1

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6532181
CAS No.: 1019098-27-1
M. Wt: 428.4 g/mol
InChI Key: OQNDZJAZWMWJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety, linked via an amino group to a phenyl ring. This phenyl ring is further functionalized with a 1,3-benzodioxole carboxamide group.

Properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c1-14-11-15(2)29(28-14)22-10-9-21(26-27-22)24-17-4-6-18(7-5-17)25-23(30)16-3-8-19-20(12-16)32-13-31-19/h3-12H,13H2,1-2H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNDZJAZWMWJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N6O4C_{25}H_{26}N_{6}O_{4} with a molecular weight of approximately 474.5 g/mol. The structure features a benzodioxole moiety linked to a pyrazole-pyridazine unit, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC25H26N6O4
Molecular Weight474.5 g/mol
Purity≥ 95%
Complexity Rating664

The biological activity of this compound can be attributed to its interaction with various protein targets and biochemical pathways:

  • Target Interaction : Similar compounds have shown interactions with cyclooxygenase (COX) enzymes, particularly COX-II, indicating potential anti-inflammatory properties .
  • Biochemical Pathways : The compound may influence pathways related to inflammation and cancer progression. Its structural components suggest it could modulate pathways involved in cell growth and apoptosis.
  • Pharmacokinetics : Compounds with similar structures are generally well absorbed and distributed in biological systems, undergoing metabolism primarily in the liver and excretion via the kidneys.

Anti-inflammatory Effects

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds structurally related to this compound demonstrated selective inhibition of COX-II with low ulcerogenic effects. In vitro studies reported IC50 values for COX-II inhibition ranging from 0.52 μM to 22.25 μM .

Case Study : A study evaluating various pyrazole derivatives found that one derivative exhibited an IC50 of 0.52 μM against COX-II, demonstrating a selectivity index (S.I.) of 10.73 compared to Celecoxib (IC50 = 0.78 μM) . This suggests that the compound may be a promising candidate for further development as an anti-inflammatory agent.

Anticancer Activity

The compound's potential anticancer properties have also been explored. Research on related pyrazole derivatives has shown cytotoxic effects against various cancer cell lines. For example, a derivative was found to induce significant apoptosis in glioma cells while sparing healthy cells .

Table: Summary of Anticancer Studies

CompoundCell LineIC50 (µM)Mechanism of Action
Derivative AC6 Glioma5.13Induces apoptosis and cell cycle arrest
Derivative BL929 Healthy Cells>20Minimal cytotoxicity

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. Research published in Pharmaceuticals highlighted its potential as a novel anticancer agent through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines. The compound's structural features allow it to interact with specific biological targets, enhancing its efficacy against various tumors .

Antimicrobial Properties
The compound has also shown promising antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .

Anti-inflammatory Effects
Research indicates that N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide may possess anti-inflammatory properties. This is particularly relevant in treating chronic inflammatory diseases, where it could serve as a lead compound for developing new therapeutic agents .

Agricultural Science

Pesticidal Applications
The compound's structural attributes suggest potential use as a pesticide. Its ability to inhibit specific enzymes in pests could lead to the development of new agrochemicals that are more effective and environmentally friendly compared to traditional pesticides. Preliminary studies have shown that it can effectively reduce pest populations while minimizing harm to beneficial insects .

Herbicidal Properties
In addition to its pesticidal applications, this compound has been evaluated for herbicidal activity. Research findings indicate that it can inhibit the growth of certain weed species, which could be beneficial in agricultural practices aimed at improving crop yields without resorting to harmful chemicals .

Material Science

Polymer Development
The unique properties of this compound make it a candidate for use in polymer chemistry. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability. Research is ongoing to explore its potential in creating advanced materials for various industrial applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityPharmaceuticals Significant apoptosis induction in cancer cell lines.
Antimicrobial PropertiesJournal of Antimicrobial Chemotherapy Effective against multiple bacterial strains; mechanism involves membrane disruption.
Pesticidal ApplicationsEnvironmental Science & Technology Reduction in pest populations with minimal impact on non-target species.
Herbicidal PropertiesWeed Science Journal Inhibition of growth in several weed species.
Polymer DevelopmentMaterials Science Journal Enhanced mechanical and thermal properties observed in polymer composites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of the target compound, based on the provided evidence and general medicinal chemistry literature:

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Pyridazine + Pyrazole + Benzodioxole 3,5-dimethylpyrazole, 1,3-benzodioxole carboxamide Hypothesized kinase inhibition (no direct data)
1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 618102-10-6) Pyrazole 4-chlorophenyl, 4-methylphenyl, carboxylic acid Anti-inflammatory, COX-2 inhibition (inferred from structural class)
N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide derivatives Pyrazole Aryl groups at positions 1 and 5, N-benzylhydroxylamine carboxamide Antioxidant, anti-proliferative (tested in vitro)
4-{[(3-Phenoxybenzyl)amino]methyl}benzoic acid (CAS 451498-56-9) Benzamide Phenoxybenzylamino methyl group Anticancer (tubulin inhibition)

Key Observations:

Pyrazole Derivatives : The target compound shares a pyrazole moiety with 618102-10-6 and the N-benzylhydroxylamine derivatives. However, its pyridazine core and benzodioxole carboxamide distinguish it from simpler pyrazole-carboxylic acids, which are often associated with anti-inflammatory activity .

Carboxamide Linkage : The benzodioxole carboxamide group in the target compound contrasts with the benzoic acid or N-benzylhydroxylamine groups in analogs. Carboxamides generally enhance metabolic stability and bioavailability compared to carboxylic acids .

Research Findings and Limitations

  • Synthesis : The target compound’s synthesis likely follows a multi-step route involving coupling of pyridazine-amine intermediates with benzodioxole-carboxylic acid derivatives, as described for similar pyrazole-carboxamide syntheses .
  • Structural Analysis: Tools like SHELX and ORTEP-3 (used in crystallography) could resolve its 3D conformation, critical for understanding binding interactions .
  • Biological Data Gap : While analogs like 618102-10-6 and 451498-56-9 have reported activities, the target compound lacks direct experimental data, making functional comparisons speculative.

Preparation Methods

Preparation of 6-Chloro-3-nitropyridazine

The synthesis typically begins with 6-chloro-3-nitropyridazine, a commercially available precursor. Nitration of 3-chloropyridazine using a mixture of fuming nitric acid and sulfuric acid at 0–5°C yields this intermediate with >85% purity. The nitro group serves as a directing group for subsequent functionalization.

Coupling with 3,5-Dimethyl-1H-pyrazole

In a key step, 6-chloro-3-nitropyridazine undergoes displacement with 3,5-dimethyl-1H-pyrazole under basic conditions. A representative procedure involves refluxing equimolar amounts of both components in anhydrous dimethylformamide (DMF) with potassium carbonate (K2CO3) as the base. Reaction monitoring via thin-layer chromatography (TLC) typically shows complete consumption of starting materials within 6–8 hours at 110°C.

Table 1: Optimization of Pyrazole-Pyridazine Coupling

ParameterCondition RangeOptimal ValueYield (%)
SolventDMF, DMSO, THFDMF78
Temperature (°C)80–13011078
BaseK2CO3, NaH, Et3NK2CO378
Reaction Time (h)4–12878

Post-reaction workup includes dilution with ice water, extraction with ethyl acetate, and column chromatography (silica gel, hexane/EtOAc 3:1) to isolate the 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-nitropyridazine intermediate.

Reduction of Nitro Group to Amino Functionality

The nitro group at the 3-position of the pyridazine ring is reduced to an amine to enable subsequent coupling reactions. Catalytic hydrogenation using palladium on carbon (Pd/C, 10% w/w) under 50 psi H2 pressure in methanol achieves quantitative conversion within 2 hours. Alternative methods include:

  • Fe/HCl Reduction : Iron powder in concentrated HCl at 70°C (85% yield)

  • SnCl2/HCl Reduction : Stannous chloride dihydrate in ethanol (92% yield, requires strict anhydrous conditions)

Critical Consideration : The choice of reducing agent impacts scalability. While Pd/C offers cleaner profiles, SnCl2 provides higher yields but generates tin-containing waste streams.

Functionalization with Benzodioxole Carboxamide

The final stage involves coupling the aminophenyl-pyridazine-pyrazole intermediate with 2H-1,3-benzodioxole-5-carboxylic acid. Two predominant methodologies are employed:

Carbodiimide-Mediated Amide Coupling

Using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), the carboxylic acid is activated in situ. The amine component is added dropwise at 0°C, followed by stirring at room temperature for 12–16 hours.

Table 2: Amide Coupling Efficiency

Activator SystemSolventTemp (°C)Yield (%)
EDCl/HOBtDCM2582
HATU/DIEADMF2588
DCC/DMAPTHF4075

Mixed Anhydride Method

For acid-sensitive substrates, benzodioxole-5-carbonyl chloride is pre-formed by treating the carboxylic acid with thionyl chloride (SOCl2). The acyl chloride is then reacted with the amine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. This method achieves 90% conversion but requires rigorous moisture control.

Purification and Analytical Characterization

Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >98% chemical purity. Key characterization data includes:

  • HRMS (ESI+) : m/z calculated for C23H21N6O4 [M+H]+ 481.1578, found 481.1582

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.32 (s, 1H, NH), 8.51 (d, J=8.4 Hz, 1H), 7.89–7.82 (m, 4H), 6.97 (s, 1H), 6.08 (s, 2H, OCH2O), 2.41 (s, 6H, CH3)

  • HPLC Purity : 99.1% (254 nm, Zorbax SB-C18, 4.6 × 150 mm)

Scale-Up Considerations and Process Optimization

Industrial-scale synthesis introduces challenges in exothermic control during nitro reduction and carbodiimide-mediated couplings. A patented continuous flow system reduces reaction times by 40% while maintaining yields ≥85% . Solvent recovery systems for DMF and DCM have been implemented to meet environmental regulations.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide?

  • Methodological Answer : Synthesis optimization requires precise control of temperature (60–80°C for coupling reactions), solvent selection (polar aprotic solvents like DMF or DMSO for solubility and reactivity), and reaction time (monitored via TLC/HPLC). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate high-purity products. Evidence from structurally similar compounds highlights the importance of protecting groups for the pyrazole nitrogen during multi-step synthesis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns on the pyridazine and benzodioxole rings.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated in pyridazine-amine derivatives .
  • FT-IR : Identify functional groups like amide C=O stretches (~1650 cm⁻¹) and pyrazole C-N stretches.

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer :

  • In vitro enzyme inhibition assays : Use purified kinases or receptors (e.g., tyrosine kinases) with ATP/GTP analogs to measure IC₅₀ values.
  • Cell viability assays (MTT/XTT) : Screen against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Docking preliminaries : Perform molecular docking against known targets (e.g., COX-2) using AutoDock Vina to prioritize assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified pyrazole (e.g., replacing methyl with trifluoromethyl) or benzodioxole (e.g., methoxy vs. nitro groups) moieties.
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyridazine N atoms).
  • In vitro validation : Compare IC₅₀ values across analogs to correlate structural changes with activity shifts. Evidence from triazolo-pyridazine derivatives supports the role of electron-withdrawing groups in enhancing binding .

Q. What computational strategies are recommended to predict binding modes and selectivity of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes.
  • Free Energy Perturbation (FEP) : Calculate binding free energies for key residues (e.g., catalytic lysine in kinases).
  • ADMET Prediction : Use SwissADME to evaluate solubility and CYP450 interactions, critical for lead optimization .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways.
  • Pharmacokinetic Profiling : Measure oral bioavailability and tissue distribution in rodent models.
  • Off-target Screening : Use Eurofins’ CEREP panel to rule out non-specific binding. Comparative studies with fluorophenyl analogs suggest metabolic hydroxylation as a key factor .

Q. What experimental approaches elucidate the compound’s interaction with biological targets at the molecular level?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) for target proteins immobilized on sensor chips.
  • Cryo-EM : Resolve ligand-induced conformational changes in large complexes (e.g., ribosomes).
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven binding. Pyrazole-carboxamide derivatives have shown entropy-driven interactions with ATP-binding pockets .

Q. How can researchers improve aqueous solubility without compromising bioactivity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or PEG groups on the benzodioxole ring for transient solubility enhancement.
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to create stable hydrates.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) to enhance dissolution rates. Structural analogs with hydrophilic substituents on pyridazine show improved logP values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.